Fluphenazine decanoate

Catalog No.
S528194
CAS No.
5002-47-1
M.F
C32H44F3N3O2S
M. Wt
591.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluphenazine decanoate

CAS Number

5002-47-1

Product Name

Fluphenazine decanoate

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate

Molecular Formula

C32H44F3N3O2S

Molecular Weight

591.8 g/mol

InChI

InChI=1S/C32H44F3N3O2S/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3

InChI Key

VIQCGTZFEYDQMR-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

fluphenazine decanoate, fluphenazine depot, ftorphenazine decanoate, liogen, mirenil, modecate, moditen depot, moditen-depot

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Description

The exact mass of the compound Fluphenazine decanoate is 591.31 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169510. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. It belongs to the ontological category of N-alkylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Fluphenazine decanoate is a long-acting injectable medication classified as a phenothiazine antipsychotic. Its primary use in clinical practice is for the treatment of schizophrenia []. However, there is ongoing scientific research exploring its potential applications beyond this established role. Here's a breakdown of some key areas of investigation:

Relapse Prevention in Schizophrenia

Fluphenazine decanoate's long-acting injectable formulation makes it a valuable tool for relapse prevention in patients with schizophrenia. Studies have shown its effectiveness in reducing the risk of relapse compared to oral medications, which can be less adherent to due to factors like forgetfulness or medication side effects. Research is ongoing to optimize dosing strategies and treatment regimens for long-term management using fluphenazine decanoate.

Understanding Mechanism of Action

Despite its established efficacy, the exact mechanism by which fluphenazine decanoate produces its antipsychotic effects remains under investigation. Research is focused on how the drug interacts with dopamine and other neurotransmitter systems in the brain, potentially leading to a better understanding of schizophrenia and the development of more targeted therapies [].

Fluphenazine Decanoate for Other Mental Disorders

While primarily used for schizophrenia, some scientific research explores the potential application of fluphenazine decanoate for other mental health conditions. This includes studies investigating its effectiveness in managing symptoms of bipolar disorder and severe anxiety disorders [, ]. However, more research is needed to establish its efficacy and safety profile for these alternative uses.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

9

Exact Mass

591.31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FMU62K1L3C

GHS Hazard Statements

Aggregated GHS information provided by 28 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (39.29%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (60.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (57.14%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (35.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (60.71%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (57.14%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (57.14%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H361 (32.14%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Fluphenazine Decanoate is the decanoate salt form of fluphenazine, a phenothiazine with antipsychotic activity. Fluphenazine decanoate exerts its actions by blocking postsynaptic dopamine D2 receptors in the limbic, cortical system and basal ganglia. This prevents the actions of dopamine, thereby reducing the hallucinations and delusions that are associated with schizophrenia.

MeSH Pharmacological Classification

Antipsychotic Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

5002-47-1

Wikipedia

Fluphenazine decanoate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Delusional infestation successfully controlled with typical antipsychotic depot injection: An illustrative case report

Ruzita Jamaluddin
PMID: 29438922   DOI: 10.1016/j.ajp.2018.02.002

Abstract




Late-Onset Rhabdomyolysis Associated With an Intramuscular Injection of Fluphenazine Decanoate

Mami Umino, Ryoko Kobayashi, Koichi Nisijima, Shiro Suda
PMID: 28972705   DOI: 10.4088/PCC.16l02078

Abstract




The effect of fluphenazine decanoate on glucocorticoid production, reproductive cyclicity, and the behavioral stress response in the Persian onager (Equus hemionus onager)

Jason D Wagman, Barbara A Wolfe, Mandi W Schook
PMID: 26491959   DOI: 10.1002/zoo.21250

Abstract

Artificial insemination, performed to maximize genetic diversity in populations of zoo-housed animals, requires intensive management and has been associated with low success rates in fractious species. In these species, stressors, such as frequent handling, may impact fertility. Long-acting neuroleptic pharmaceuticals (LANs) can attenuate the stress response to handling, but may also disrupt ovulation in some species, compromising their use for artificial insemination. Therefore, the goal of this study was to determine whether LANs may be used to mitigate stress during reproductive management in wild equids without inhibiting ovulation. Six female Persian onagers (Equus hemionus onager) were treated with fluphenazine decanoate (FD; 0.1 mg/kg IM) or saline control in a random crossover design study. Urinary cortisol, progesterone, estrogen metabolites and behavior were monitored, and follicular dynamics were examined using ultrasonography until ovulation. Onagers demonstrated significantly lower cortisol concentrations (P = 0.03) when treated with FD (6.61 ± 3.26 ng/mg creatinine) compared to saline (9.73 ± 3.19 ng/mg creatinine). Overall, there were no differences in peak estrogen (P = 0.51) or progesterone (P = 0.38) concentrations between the two groups, and all animals ovulated within the expected time frame following FD treatment. However, some onagers exhibited only minor reductions in cortisol secretion and one treated female demonstrated a suppressed luteal progesterone peak, indicating a possible reproductive cost to FD administration. While FD may be useful for highly fractious equids for which the stress of handling delays or inhibits ovulation, these results warrant further investigation of dosing.


Long-acting neuroleptic use for reproductive management of non-domestic ungulates using the domestic goat (Capra hircus) as a model

Rachael B Weiss, Mandi W Schook, Barbara A Wolfe
PMID: 24644127   DOI: 10.1002/zoo.21125

Abstract

Fluphenazine decanoate is a long-acting phenothiazine neuroleptic that attenuates the stress response and may be useful during intensive handling for reproductive procedures in non-domestic ungulates. However, phenothiazines are also associated with elevated serum prolactin, which can suppress fertility in some species. For this study, 10 female domestic goats were used as a model for non-domestic caprids to test effects of fluphenazine decanoate on serum cortisol and reproductive cyclicity following estrus synchronization. Two identical trials were conducted during the breeding season, employing a random crossover design. First, females underwent estrus synchronization using a 14-day treatment with progesterone (330 mg; CIDR). After 7 days of CIDR exposure, the treatment group (n = 5) received fluphenazine decanoate (1.0 mg/kg IM) and controls (n = 5) received an equivalent volume of 0.9% saline IM. At CIDR withdrawal (Day 14), animals received 125 mg cloprostenol sodium to lyse any luteal tissue and synchronize estrus. Blood was collected every 2 hr from 36 hr after CIDR withdrawal until 24 hr after standing estrus, or up to 5 days to monitor stress and reproductive hormones. Serum cortisol, prolactin, luteinizing hormone (LH) and progesterone concentrations were determined by enzyme immunoassay. While treatment with fluphenazine was associated with lower cortisol concentrations compared to controls (P = 0.001), 4 of the 10 treated animals experienced elevated serum prolactin, suppression of the LH surge and inhibition of ovulation. These findings suggest that long-acting neuroleptic drugs reduce the adrenal stress response, but may interfere with reproductive responses and negatively influence breeding success.


Va'a fakalelei 'atamai: restoring the mind in the Kingdom of Tonga

Olav Nielssen, Atsumi Fukui, Lisa Fawkner, Kipling Walker
PMID: 24516194   DOI: 10.1177/1039856214520792

Abstract

We aim to report on the practice of psychiatry in the Kingdom of Tonga.
We provide a description of the findings from a visit to Vaiola Hospital and data provided by the chief psychiatrist of Tonga.
The practice of psychiatry in Tonga reflects the difficulties of providing health care in a middle-income micro state. Interesting features include the use of kava as a calmative for some acutely disturbed and anxious patients, the high proportion of patients receiving treatment with fluphenazine decanoate and the possibility that the observed increase in psychosis among Tongan migrants to Australia is at least partly due to a high prevalence of psychosis in Tonga itself.
A prevalence of psychosis study would need to be undertaken to confirm the report of a higher rate of psychosis in Tonga compared with that in Australia.


Quantitation of fluphenazine in equine serum following fluphenazine decanoate administration

Sara Costello, Brendan Heffron, Lisa Taddei, Marc Benoit, Laura Hurt, Lindsay Simpson, Jennifer Bishop, Dawn Folker-Calderon, Adam Negrusz
PMID: 23986099   DOI: 10.1093/jat/bkt073

Abstract

Fluphenazine, a potent antipsychotic used to treat schizophrenia in humans, is used in racehorses as a performance-enhancing drug, and for that reason it has been banned by the Association of Racing Commissioners International. A liquid chromatography-tandem mass spectrometry method for detecting and quantitating fluphenazine in equine serum was developed and validated. The method was then employed to quantitate fluphenazine in serum samples collected from three study horses after intramuscular injection of fluphenazine decanoate. Stability testing showed that fluphenazine is stable in unextracted and processed samples as well as samples that have been subjected to up to three freeze-thaw cycles. The limit of detection and lower limit of quantitation of fluphenazine were determined to be 0.05 and 0.1 ng/mL, respectively. Precision was evaluated based on one-way analysis of variance of replicate quality control samples and was determined to be 27.2% at the 0.2 ng/mL level and 18.1% at the 2 ng/mL level. Bias was determined to be 0.55% at the 0.2 ng/mL level and 3.66% at the 2 ng/mL level. In two of three horses, fluphenazine was detected in serum up to 14 days post-administration. The highest detected concentration of fluphenazine in serum was 1.4 ng/mL.


Adherence challenges and long-acting injectable antipsychotic treatment in patients with schizophrenia

N Kirk Morton, Donna Zubek
PMID: 23547305   DOI: 10.3928/02793695-20130215-01

Abstract

Medication nonadherence has been associated with persistence of psychotic symptoms, relapse, and hospitalization in patients with schizophrenia. Patients with untreated psychosis are significantly less likely to achieve remission, whereas antipsychotic drug adherence has been associated with recovery. As such, adherence to antipsychotic drug treatment is a key issue for nurses and treatment team members caring for patients who typically are on chronic, progressive disease course. Long-acting injectable (LAI) anti-psychotic drugs, developed to improve adherence and provide and alternative antipsychotic drug treatment fro schizophrenia, have been associated with improved treatment outcomes including reduction of relapse rates approximately 30% and reduction in hospitalizations. However, LAI antipsychotic drugs remain underutilized in the United States despite a growing body of literature supporting positive outcomes of LAI versus oral antipsychotic drugs. Mental health nurses are in a key position to support improved adherence inpatients with schizophrenia through use of practical educational strategies that help patients, family members, and health care providers better understand and manage treatment.


Adherence to depot versus oral antipsychotic medication in schizophrenic patients during the long-term therapy

Zana Stanković, Tatjana Ille
PMID: 23607237   DOI: 10.2298/vsp1303267s

Abstract

There is a high rate of schizophrenic patients who do not adhere to their prescribed therapy, despite the implementation of antipsychotic long-acting injections and the introduction of atypical antipsychotics. The aim of this study was to investigate the differences in sociodemographic, clinical and medication adherence variables between the two groups of schizophrenic patients on maintenance therapy with depot antipsychotic fluphenazine decanoate and oral antipsychotics only as well as a correlation between the medication adherence and other examined variables.
A total of 56 patients of both genders, aged < 60 years, with the diagnosis of schizophrenia (F20) (ICD-10, 1992) clinically stable for at least 6 months were introduced in this cross-sectional study. The patients from the depot group (n = 19) were on classical depot antipsychotic fluphenazine decanoate administering intramuscularly every 4 weeks (with or without oral antipsychotic augmentation) and the patients from the oral group (n = 37) were on oral therapy alone with classical or atypical antipsychotics, either as monotherapy or combined. The Positive and Negative Syndrome Scale (PANSS) was used to assess symptom severity. Item G12 of the PANSS was used to assess insight into the illness. The patients completed the Medical Adherence Rating Scale (MARS) was used to assess adherence to the therapy. A higher MARS score indicates behavior [Medical Adherence Questionnaire (MAQ subscale)] and attitudes toward medication [Drug Attitude Inventory (DAI subscale)] that are more consistent with treatment adherence. The exclusion criteria were determined. The Pearson's chi2 test was used to compare categorical variables, Student's t-test to compare continuous variables and Pearson's correlation to test the correlation significance; p = 0.05.
Significant between-group differences in age, illness duration, chlorpromazine equivalents, PANSS score and DAI subscore were found. Item G12 of the PANSS subscore and MARS score correlated significantly negatively. A significant positive correlation between receiving depot antipsychotic and DAI subscore as well as between illness duration and both DAI subscore and MARS score were also found.
Schizophrenic patients on classical depot antipsychotic maintenance therapy might present subpopulation of patients with significantly longer illness duration, more favorable medication attitude and outcome in relation to those on oral antipsychotics alone.


Explore Compound Types